N-(2,3-dimethylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex acetamide derivative featuring a 1,2,4-triazolone core fused with a methylsulfonyl-substituted piperidine moiety and an N-(2,3-dimethylphenyl)acetamide side chain. The 1,2,4-triazolone ring is a five-membered heterocycle known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry . The methylsulfonyl group on the piperidine ring likely contributes to improved solubility and pharmacokinetic properties, while the 2,3-dimethylphenyl substituent may influence steric interactions with biological targets .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S/c1-13-6-5-7-16(14(13)2)20-17(25)12-24-19(26)22(3)18(21-24)15-8-10-23(11-9-15)29(4,27)28/h5-7,15H,8-12H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEFMXIARVILHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure
The compound is characterized by a complex structure that includes a dimethylphenyl group, a piperidine moiety with a methylsulfonyl substituent, and a triazole ring. This unique arrangement contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole ring is known to interact with enzyme active sites, potentially inhibiting key metabolic processes in target organisms.
- Receptor Binding : The N-H bond in the amide group may facilitate hydrogen bonding with specific receptors, enhancing the compound's binding affinity and selectivity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example:
| Compound | Target Organism | Activity (EC50) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 10.6 nM | |
| Compound B | Escherichia coli | 15.0 nM |
Anti-HIV Activity
The compound has been evaluated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showing promising results in inhibiting HIV replication:
| Variant | EC50 (nM) | Toxicity (CC50) | Selectivity Index |
|---|---|---|---|
| Wild-Type | 10.6 | 6138 | 1827 |
| K103N Mutant | 10.2 | - | - |
These results suggest that the compound retains effectiveness against resistant strains while maintaining low toxicity levels .
Study on Antiviral Efficacy
In a recent study assessing the antiviral efficacy of various NNRTIs, this compound was tested against both wild-type and mutant strains of HIV. The compound demonstrated effective inhibition with an EC50 value of 10.6 nM against the wild-type strain and maintained activity against the K103N mutant .
Structural Optimization Studies
Further research focused on modifying the chemical structure to enhance potency and reduce toxicity. Modifications such as altering substituents on the triazole ring led to improved selectivity and reduced cytotoxicity in human cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related acetamide and triazole derivatives documented in recent research. Key comparisons include:
Triazole/Acetamide Hybrids
- Compound from (Figure 2): 2-(4-(((3-(2-Fluorophenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide Structural Differences: Replaces the triazolone core with a 4,5-dihydro-1H-1,2,4-triazole linked to a thioether and a 1,2,3-triazole. The sulfonyl group is attached to an indene ring rather than piperidine.
Pyrazole/Acetamide Derivatives
- Compound from : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
- Structural Differences : Features a pyrazolone ring instead of triazolone, with a methylsulfanyl group on the phenyl ring.
- Functional Implications : The pyrazolone core is less electron-deficient than triazolone, which may alter binding interactions in enzymatic assays. The methylsulfanyl group offers reduced polarity compared to methylsulfonyl, impacting solubility .
Piperidine-Sulfonyl Analogues
- Compound from : N-(2,3-Dimethylphenyl)-2-[4-(1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl)-piperazin-1-yl]acetamide Structural Differences: Substitutes the triazolone-piperidine system with a pyrazole-sulfonyl-piperazine moiety. Functional Implications: Piperazine’s conformational flexibility versus piperidine’s rigidity may influence target selectivity.
Data Table: Structural and Functional Comparison
Preparation Methods
Synthesis of 1-(Methylsulfonyl)piperidin-4-amine
Step 1: Sulfonylation of Piperidin-4-amine
Piperidin-4-amine reacts with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to yield 1-(methylsulfonyl)piperidin-4-amine.
| Reagent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methanesulfonyl chloride | 1.2 | DCM | 0 → RT | 4 | 89 |
| Triethylamine | 2.5 |
Mechanism: Nucleophilic substitution at the piperidine nitrogen, facilitated by deprotonation with triethylamine.
Formation of 4-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Step 2: Thiosemicarbazide Formation
1-(Methylsulfonyl)piperidin-4-amine reacts with methyl isothiocyanate in ethanol to form the corresponding thiosemicarbazide intermediate.
| Reagent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl isothiocyanate | 1.1 | Ethanol | RT | 12 | 78 |
Step 3: Cyclization to Triazolone
The thiosemicarbazide undergoes base-mediated cyclization (2M NaOH, 80°C) to yield the triazolone core.
| Reagent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NaOH | 3.0 | H2O | 80 | 6 | 85 |
Mechanism: Intramolecular nucleophilic attack followed by dehydration.
Introduction of the Acetamide Side Chain
Step 4: Bromoacetylation of Triazolone
The triazolone is treated with bromoacetyl bromide in acetonitrile under inert atmosphere to install the bromoacetamide group.
| Reagent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Bromoacetyl bromide | 1.5 | Acetonitrile | 0 → RT | 3 | 76 |
Step 5: Coupling with 2,3-Dimethylaniline
The bromoacetamide intermediate undergoes nucleophilic substitution with 2,3-dimethylaniline in the presence of cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO).
| Reagent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2,3-Dimethylaniline | 1.2 | DMSO | 60 | 8 | 82 |
Optimization Note: Excess Cs2CO3 (2.0 equiv) ensures complete deprotonation of the aniline, accelerating substitution.
Alternative Synthetic Approaches
One-Pot Triazolone-Acetamide Assembly
A streamlined method involves in-situ generation of the triazolone followed by direct coupling with 2-(2,3-dimethylphenylamino)acetic acid using EDCI·HCl and DMAP:
| Reagent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDCI·HCl | 1.5 | DCM | RT | 24 | 68 |
| DMAP | 0.1 |
Advantage: Reduces purification steps but requires stringent stoichiometric control.
Reaction Optimization and Challenges
Key Parameters Affecting Yield
- Triazolone Cyclization: Elevated temperatures (>80°C) lead to decomposition; optimal yield occurs at 80°C.
- Sulfonylation Efficiency: Excess methanesulfonyl chloride (1.2 equiv) minimizes residual piperidin-4-amine.
- Coupling Solvent: DMSO enhances solubility of cesium enolates, improving reaction rates.
Purification Strategies
- Recrystallization: Ethyl acetate/hexane (3:1) effectively purifies the final acetamide.
- Column Chromatography: Silica gel (ethyl acetate:methanol 9:1) resolves triazolone intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, acetonitrile:H2O 70:30) shows >98% purity at 254 nm.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
